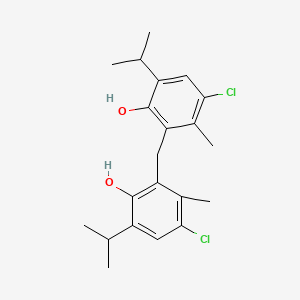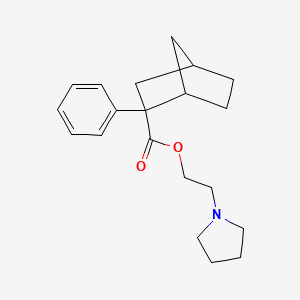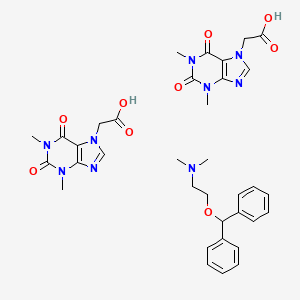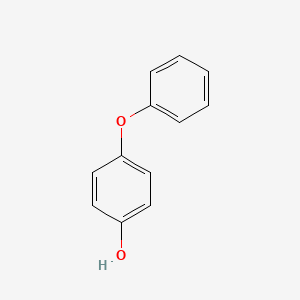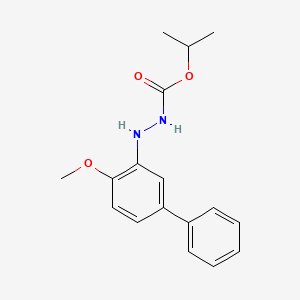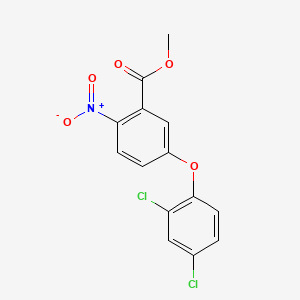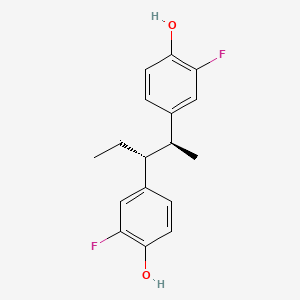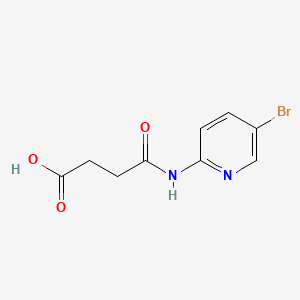
Bikinin
Übersicht
Beschreibung
Bikinin is a strong activator of brassinosteroid (BR) signaling . It is an Arabidopsis GSK-3 Inhibitor, an Arabidopsis SHAGGY-related Kinase Inhibitor, and a GSK-3-like Kinase BIN2 Inhibitor . This compound directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding .
Synthesis Analysis
This compound was identified in a chemical genetics screen as an inhibitor targeting GSK-3/Shaggy-like kinases . A pyridine ring with an amido succinic acid residue in position 2 and a halogen in position 5 were crucial for inhibitory activity . The compound with an iodine substituent in position 5, denoted iodothis compound, was most active in inhibiting BIN2 activity in vitro .Molecular Structure Analysis
The molecular formula of this compound is C9H9BrN2O3 . The molecular weight is 273.08 .Chemical Reactions Analysis
This compound is a non-steroidal compound that acts as an ATP-competitive inhibitor for plant GSK-3/Shaggy-like kinases . It induces constitutive brassinosteroid responses .Physical And Chemical Properties Analysis
This compound is a white to tan powder . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Bikinin: Eine umfassende Analyse von wissenschaftlichen Forschungsanwendungen
Pflanzenwachstumsregulation: this compound wurde als ein potenter Aktivator des Brassinosteroid (BR)-Signalwegs identifiziert, der für verschiedene Entwicklungsprozesse in Pflanzen wie Stengelwachstum, Blattexpansion, Gefäßentwicklung, Samenkeimung und Resistenz gegen biotische und abiotische Stressoren von entscheidender Bedeutung ist . Es wirkt als Inhibitor von GSK-3-ähnlichen Kinasen, die Schlüsselspieler in der BR-Signalübertragung sind.
Stressantwortmodulation: Die Forschung zeigt, dass this compound die Reaktionen von Pflanzen auf Umweltstressoren wie Wunden, Krankheitserreger und Salzstress modulieren kann . Dies wird durch seine Wirkung auf GSK-3/Shaggy-ähnliche Kinasen erreicht, die in diese Stressantwortwege involviert sind.
Wechselwirkung von Entwicklungspfaden: this compound ist an der Kreuzung zwischen BR-Signalübertragung und anderen Entwicklungspfaden beteiligt, einschließlich des Auxin-Pfades . Diese Wechselwirkung ist wichtig für die Koordination von Wachstum und Entwicklung als Reaktion auf interne und externe Signale.
Werkzeug für das genetische Screening: Als Werkzeug der chemischen Genetik wurde this compound verwendet, um die Funktion von BR-assoziierten Genen und deren Rolle in der Pflanzenentwicklung zu identifizieren und zu untersuchen .
Kartierung der molekularen Interaktion: this compound unterstützt die Kartierung des Signalnetzwerks wichtiger pflanzlicher Kinasen wie BIN2, indem es ihre in vivo Interaktionspartner und Substratproteine identifiziert, die für das Verständnis komplexer Signalwege von entscheidender Bedeutung sind .
Anwendungen in der synthetischen Biologie: Aufgrund seiner Rolle bei der Regulierung wichtiger Entwicklungsprozesse kann this compound in der synthetischen Biologie verwendet werden, um Pflanzen mit gewünschten Eigenschaften wie verbessertem Wachstum oder Stressresistenz zu entwickeln .
Wirkmechanismus
Target of Action
Bikinin primarily targets the Glycogen Synthase Kinase 3 (GSK3)/Shaggy-like kinases . These kinases are key players in the brassinosteroid (BR) signaling pathway , which impacts plant development and participates in response to various stressors, including wounding, pathogens, and salt stress .
Mode of Action
This compound acts as an ATP-competitive inhibitor of GSK3/Shaggy-like kinases . It interacts with these kinases, leading to changes in their activity . Specifically, this compound inhibits the activity of BIN2, a GSK3-like kinase, in vitro . This inhibition results in the activation of the BR signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BR signaling pathway . This pathway is involved in many plant developmental processes and stress responses . The inhibition of GSK3/Shaggy-like kinases by this compound leads to the activation of this pathway, modulating the expression of thousands of genes and resulting in various biological responses .
Result of Action
The action of this compound leads to molecular and cellular effects that mimic the action of brassinosteroids . These effects include changes in plant growth, architecture, leaf size and angle, and seed yield . For instance, treatment with this compound has been shown to induce brassinosteroid-like responses in vivo, leading to distinct phenotypic changes in shoot and root growth, leaf development, and photosystem II efficiency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the study found a link between plant growth under salinity stress and sensitivity to this compound . This suggests that the effectiveness of this compound can be influenced by environmental stressors such as salinity.
Safety and Hazards
Zukünftige Richtungen
Bikinin has been used in research to study its effects on plant growth under stress conditions . It has been found that the effects of this compound on plant growth under salinity stress are genotype- and dose-dependent . This suggests that this compound could be used in the future to improve crops’ resistance to salinity or other stresses .
Eigenschaften
IUPAC Name |
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYQDHEDOXWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349448 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188011-69-0 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is bikinin?
A1: this compound is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]
Q2: What are GSK3-like kinases and why are they important in plants?
A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]
Q3: How does this compound affect GSK3-like kinases?
A3: this compound acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]
Q4: What are the downstream effects of this compound treatment in plants?
A4: this compound treatment can lead to a range of effects in plants, including:* Enhanced growth: this compound can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: this compound can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: this compound can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]
Q5: Does this compound affect all GSK3-like kinases equally?
A5: this compound can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, this compound was shown to interact with seven AtSK family members in Arabidopsis. []
Q6: Can this compound help to understand the role of specific GSK3-like kinases?
A6: Yes, this compound has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]
Q7: What is the molecular formula and weight of this compound?
A7: While the exact molecular formula and weight are not provided in these abstracts, they mention this compound as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.
Q8: How does the structure of this compound relate to its activity?
A8: Research suggests that modifications to the this compound structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing this compound analogs with improved properties. [, , ]
Q9: Have any this compound analogs been developed?
A9: Yes, researchers have synthesized several this compound analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]
Q10: How is this compound used in plant research?
A10: this compound serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, this compound helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use this compound to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: this compound aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]
Q11: What are the advantages of using this compound over genetic approaches to study GSK3-like kinases?
A11: this compound offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: this compound demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply this compound to specific tissues or developmental stages, providing precise control over its effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




